molecular formula C8H7ClNSe+ B12650346 3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole CAS No. 60940-25-2

3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole

Katalognummer: B12650346
CAS-Nummer: 60940-25-2
Molekulargewicht: 231.57 g/mol
InChI-Schlüssel: DAFXZBHCUGJGDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole is a heterocyclic compound containing selenium, chlorine, and a methyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole typically involves the reaction of 2-methylbenzoselenazole with chlorine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:

    Starting Material: 2-methylbenzoselenazole

    Reagent: Chlorine gas

    Solvent: Anhydrous conditions, often using solvents like dichloromethane

    Temperature: Controlled low temperatures to avoid decomposition

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products Formed

    Oxidation: Selenoxides or selenones

    Reduction: Selenides

    Substitution: Various substituted benzoselenazoles depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.

    Biology: Investigated for its potential as an antioxidant due to the presence of selenium.

    Medicine: Explored for its anticancer properties, as selenium compounds are known to induce apoptosis in cancer cells.

    Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of 3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole involves its interaction with biological molecules. The selenium atom can form selenoenzymes, which play a crucial role in redox reactions and cellular protection against oxidative stress. The chlorine atom can participate in electrophilic substitution reactions, modifying the activity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylbenzoselenazole: Lacks the chlorine atom, making it less reactive in substitution reactions.

    3-Chloro-2-methylbenzothiazole: Contains sulfur instead of selenium, leading to different chemical properties and biological activities.

    3-Chloro-2-methylbenzoxazole: Contains oxygen instead of selenium, affecting its reactivity and applications.

Uniqueness

3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Eigenschaften

CAS-Nummer

60940-25-2

Molekularformel

C8H7ClNSe+

Molekulargewicht

231.57 g/mol

IUPAC-Name

3-chloro-2-methyl-1,2-benzoselenazol-2-ium

InChI

InChI=1S/C8H7ClNSe/c1-10-8(9)6-4-2-3-5-7(6)11-10/h2-5H,1H3/q+1

InChI-Schlüssel

DAFXZBHCUGJGDW-UHFFFAOYSA-N

Kanonische SMILES

C[N+]1=C(C2=CC=CC=C2[Se]1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.